molecular formula C14H18N2O4S B2621407 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one CAS No. 1105061-23-1

4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one

Cat. No.: B2621407
CAS No.: 1105061-23-1
M. Wt: 310.37
InChI Key: DMTPHLLJGLRAGB-UHFFFAOYSA-N
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Description

The compound “4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The sulfonyl group is typically quite stable but can participate in substitution reactions. The piperazine ring can also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

ESBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, ESBP has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, ESBP has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of ESBP is not fully understood. However, studies have suggested that ESBP may exert its effects through the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, ESBP has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
ESBP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that ESBP can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a crucial role in the regulation of cholinergic neurotransmission. Additionally, ESBP has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

ESBP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, ESBP exhibits potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, ESBP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which may limit its applications in some research areas.

Future Directions

ESBP has several potential future directions for research. One area of interest is the development of ESBP derivatives with improved potency and selectivity. Additionally, ESBP may have applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Furthermore, ESBP may have potential applications in the development of novel anti-cancer agents. Further research is needed to fully understand the mechanisms of action and potential applications of ESBP.
Conclusion:
In conclusion, ESBP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ESBP in various fields.

Synthesis Methods

ESBP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with ethylsulfonyl chloride, followed by the reaction of the resulting compound with 3-methylpiperazine-2,5-dione. The final product is obtained through purification and recrystallization.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

4-(4-ethylsulfonylbenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-21(19,20)12-6-4-11(5-7-12)14(18)16-9-8-15-13(17)10(16)2/h4-7,10H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPHLLJGLRAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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